m-Cymen-6-ol, 7-(p-chlorophenyl)-
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Overview
Description
m-Cymen-6-ol, 7-(p-chlorophenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is a derivative of cymene, which is a naturally occurring aromatic organic compound. The structure of m-Cymen-6-ol, 7-(p-chlorophenyl)- consists of a benzene ring substituted with a hydroxyl group and a p-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Cymen-6-ol, 7-(p-chlorophenyl)- typically involves the chlorination of m-cresol followed by further chemical modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of m-Cymen-6-ol, 7-(p-chlorophenyl)- may involve large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure efficient conversion of raw materials.
Chemical Reactions Analysis
Types of Reactions: m-Cymen-6-ol, 7-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: m-Cymen-6-ol, 7-(p-chlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, m-Cymen-6-ol, 7-(p-chlorophenyl)- is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various pathogens .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. It is also explored for its potential use in drug formulations.
Industry: In the industrial sector, m-Cymen-6-ol, 7-(p-chlorophenyl)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of m-Cymen-6-ol, 7-(p-chlorophenyl)- involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, resulting in antimicrobial effects .
Comparison with Similar Compounds
p-Cymen-7-ol: An isomer with similar aromatic structure but different substitution pattern.
p-Cymene: A related aromatic hydrocarbon with a methyl and isopropyl group on the benzene ring.
Uniqueness: m-Cymen-6-ol, 7-(p-chlorophenyl)- is unique due to the presence of both a hydroxyl group and a p-chlorophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
23802-15-5 |
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Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H17ClO/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-8,10-11,18H,9H2,1-2H3 |
InChI Key |
ABUTZBJDHJAZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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